N,3-Dimethyl-3-azetidinamine

Description

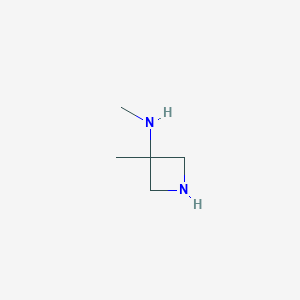

N,3-Dimethyl-3-azetidinamine (CAS: 149696-11-7) is a bicyclic amine with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol . Structurally, it features a four-membered azetidine ring with methyl substituents at the nitrogen and the 3-position (Figure 1). This compound is often utilized as a pharmaceutical intermediate due to its rigid bicyclic structure, which can enhance binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name |

N,3-dimethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(6-2)3-7-4-5/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHEZZKEKREJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-3-azetidinamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethyl-3-azetidinamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The azetidine ring allows for substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

Synthesis and Chemical Properties

N,3-Dimethyl-3-azetidinamine belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing ring. The compound can be synthesized through various chemical pathways, including nucleophilic ring-opening reactions and cycloaddition methods. Recent advancements in synthetic techniques have enhanced the efficiency and selectivity of producing azetidine derivatives, including this compound.

Table 1: Common Synthetic Routes for this compound

| Synthetic Route | Description |

|---|---|

| Nucleophilic Ring Opening | Involves the reaction of azetidines with nucleophiles to form substituted products. |

| Cycloaddition Methods | Utilizes cycloaddition reactions to create azetidine derivatives from other cyclic compounds. |

| Functionalization of Azetidines | Modifications to introduce various functional groups for enhanced biological activity. |

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology.

Anticancer Activity

Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, azetidine derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: Anticancer Efficacy

A study demonstrated that azetidine derivatives exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell migration pathways .

Central Nervous System Stimulants

This compound has been investigated for its potential as a central nervous system stimulant. The compound's structural features suggest it may interact with neurotransmitter systems, offering possibilities for treating conditions such as ADHD or narcolepsy.

Research Findings: CNS Activity

Research indicates that azetidine derivatives can modulate neurotransmitter release and enhance cognitive functions in animal models .

Medicinal Chemistry Applications

The unique properties of this compound make it valuable in medicinal chemistry as a building block for drug development.

Peptidomimetics

Azetidines are increasingly being used in the design of peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. This compound can serve as a scaffold for developing novel therapeutic agents targeting various diseases .

Drug Discovery

The compound's ability to form diverse derivatives allows it to be explored as a lead compound in drug discovery programs aimed at developing new medications for infectious diseases and cancer.

Table 2: Potential Drug Applications of this compound

| Application Area | Potential Use |

|---|---|

| Anticancer Drugs | Inhibition of tumor growth |

| CNS Disorders | Treatment for ADHD or narcolepsy |

| Infectious Diseases | Development of antibiotics |

Mechanism of Action

The mechanism of action of N,3-Dimethyl-3-azetidinamine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological molecules. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N,3-dimethyl-3-azetidinamine and related azetidine derivatives:

Key Observations:

Structural Rigidity : this compound’s compact structure contrasts with bulkier analogs like (1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE, which incorporates a diphenylmethyl group. This substitution likely reduces metabolic clearance but may hinder target binding due to steric effects .

Substituent Effects : Replacing the methyl group at the nitrogen with an ethyl group (as in N-Ethyl-1-methylazetidin-3-amine) increases lipophilicity, which could improve membrane permeability but may also alter pharmacokinetic profiles .

Biological Activity

N,3-Dimethyl-3-azetidinamine is a compound belonging to the azetidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antitumoral, and enzyme inhibition properties, supported by case studies and data from various research findings.

Chemical Structure and Properties

This compound features a four-membered cyclic structure known as an azetidine, which is a significant scaffold in medicinal chemistry. The presence of the dimethyl group at the nitrogen position enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Azetidinones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of azetidinones exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating a series of azetidinone derivatives, N-(arylidene)hydrazinoacetyl derivatives demonstrated notable activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL. These compounds were found to be more effective than sulfanilamide but less potent than ampicillin, indicating their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4a | 128 | Staphylococcus epidermidis |

| 4b | 256 | Pseudomonas aeruginosa |

| Control | <10 | Ampicillin |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies show that azetidinone derivatives can inhibit inflammatory pathways and reduce cytokine production.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is critical in managing conditions like arthritis and other inflammatory diseases .

Antitumoral Activity

Emerging research indicates that azetidinones may possess antitumoral properties. A recent study highlighted the potential of certain azetidinone derivatives to inhibit prostate-specific antigen (PSA), which is crucial in prostate cancer progression.

Case Study: Antitumoral Efficacy

In vitro studies showed that specific azetidinone derivatives could inhibit PSA activity with an IC50 value of approximately 8.98 µM. This suggests that this compound and its analogs may serve as lead compounds in developing new cancer therapies .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Azetidinones are known to interfere with bacterial cell wall synthesis by inhibiting D,D-transpeptidase enzymes.

Enzyme Inhibition Profile

The inhibition of these enzymes leads to bacterial cell lysis and death, showcasing the potential of azetidinones as antibiotic agents. The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity .

Q & A

Q. How can researchers address discrepancies between theoretical and experimental yields in azetidine syntheses?

- Methodological Answer :

- Mass balance analysis to identify unaccounted byproducts (e.g., oligomers).

- Reaction calorimetry to optimize heat dissipation and prevent thermal degradation.

- Scale-down experiments with DOE (Design of Experiments) to isolate critical variables (e.g., stirring rate, reagent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.